Clofilium phosphate

Description

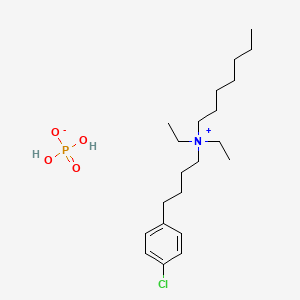

Structure

3D Structure of Parent

Properties

CAS No. |

68379-03-3 |

|---|---|

Molecular Formula |

C21H39ClNO4P |

Molecular Weight |

436.0 g/mol |

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

HBLQZEWZVJXHKQ-UHFFFAOYSA-M |

SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

68379-02-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium clofilium clofilium bromide clofilium phosphate clofilium phosphate (1:1) fluoroclofilium |

Origin of Product |

United States |

Molecular Mechanisms of Action

Ion Channel Modulation

Interactions with Other Ion Channels and Transporters

Studies utilizing techniques such as whole-cell patch-clamp recordings in cultured murine cortical neurons have provided detailed insights into clofilium's effects on various membrane currents. nih.gov

Calcium Channels (e.g., L-type)

Clofilium (B1199958) has been observed to inhibit high voltage-activated calcium currents in a concentration- and use-dependent manner. nih.gov L-type calcium channels, a type of high voltage-activated calcium channel, are crucial for excitation-contraction coupling in various muscle types and play roles in neuronal function and endocrine secretion. wikipedia.org While the specific interaction with L-type calcium channels is noted, the inhibition extends to high voltage-activated calcium channels more broadly. nih.gov

NMDA Receptor Channels

Clofilium acts as an antagonist of NMDA receptor channels. nih.gov It has been shown to preferably block the NMDA steady-state current at lower concentrations (e.g., 0.1 µmol/l). nih.gov At higher concentrations (e.g., >100 µmol/l), clofilium blocks both the peak and steady-state NMDA currents in a manner that is not dependent on voltage. nih.gov NMDA receptors are ligand-gated cation channels permeable to calcium, sodium, and potassium ions, playing a critical role in synaptic plasticity, learning, and memory. wikipedia.org

Na+, K+-ATPase Inhibition

Research indicates that clofilium can inhibit the Na+, K+-ATPase current. nih.gov The half-maximal inhibitory concentration (IC50) for this effect has been reported as 7.5 µmol/l. nih.gov The Na+, K+-ATPase is a vital ion pump responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, essential for cell volume regulation, electrical excitability, and transport of other solutes.

The following table summarizes the inhibitory effects of clofilium on these ion channels and transporters:

| Target | Effect | Reported IC50 (if available) | Concentration Range Studied |

| High voltage-activated Ca2+ Channels | Inhibition | Not specified for L-type specifically, but general HVA inhibition is concentration- and use-dependent. | 0.1-100 µmol/l nih.gov |

| NMDA Receptor Channels | Antagonism | Preferential block of steady-state at 0.1 µmol/l. | 0.1-100 µmol/l nih.gov |

| Na+, K+-ATPase Current | Inhibition | 7.5 µmol/l nih.gov | Not specified beyond IC50 determination. |

These findings suggest that the pharmacological actions of clofilium are more multifaceted than solely potassium channel blockade, involving multiple targets on membrane conductance. nih.gov

Cellular and Metabolic Effects Beyond Primary Ion Channel Blockade

Studies using microphysiometry, a technique that measures cellular acid release as an indicator of metabolic activity, have revealed that clofilium can trigger significant metabolic changes unrelated to its effects on potassium conductance. psu.edu

Influence on Cellular Acid Release and Glycolytic Metabolism

Clofilium has been shown to trigger sustained increases in cellular acid release. psu.edu This effect is notable because it occurs at concentrations lower than those required to block many potassium channels and is not mimicked by other quaternary amines with similar structures. psu.edu Increased cellular acid release can be indicative of enhanced glycolytic metabolism, as glycolysis produces lactate, which is then extruded from the cell along with protons. psu.edugoogle.com While microphysiometry does not directly measure specific biochemical pathways, it can effectively screen compounds for major effects on cellular metabolism, including those that enhance glycolysis. psu.edu

Impact on Redox Metabolism and NADPH-Producing Pathways

Preliminary research suggests that the increases in glycolytic metabolism observed in response to clofilium may be a consequence of a more direct effect on redox metabolism. psu.edu Specifically, preliminary data are consistent with clofilium inhibiting either the pentose (B10789219) phosphate (B84403) pathway (PPP) or electron transfer between NADPH and a quinone substrate. psu.edu The PPP is a crucial source of NADPH, a key reducing agent involved in antioxidant defense and reductive biosynthesis. nih.govnih.gov Inhibition of redox metabolism, particularly pathways producing NADPH, could potentially play a role in other observed effects of clofilium, such as the induction of apoptosis in lymphoma cells. psu.edu Further work is required to definitively identify the biochemical targets responsible for these metabolic effects. psu.edu

Modulation of Phosphatidylserine (B164497) Synthesis

Micromolar concentrations of clofilium have been shown to significantly increase cellular phosphatidylserine synthesis. psu.edu This effect is notable because it is mimicked by quinine (B1679958) but only minimally by other potassium channel blockers like tetraethylammonium (B1195904) (TEA). psu.edu Phosphatidylserine (PS) is a major acidic phospholipid typically located in the inner leaflet of the plasma membrane. wikipedia.org Its synthesis in mammalian cells primarily occurs through Ca²⁺-dependent head-group exchange reactions in the endoplasmic reticulum, facilitated by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2), which exchange L-serine with the head groups of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE). wikipedia.orgreactome.org

Research suggests that the increase in phosphatidylserine synthesis induced by clofilium may be related to its effect on cellular metabolism, potentially involving redox metabolism. psu.edu Preliminary studies indicate that clofilium might inhibit either the pentose phosphate pathway, which produces NADPH, or electron transfer between NADPH and a quinone substrate. psu.edu Inhibition of redox metabolism could play a role in the observed increase in phosphatidylserine synthesis. psu.edu

Electrophysiological Characterization in Preclinical Models

In Vitro and Ex Vivo Cardiac Tissue Studies

Studies utilizing isolated cardiac tissues, such as Purkinje fibers and ventricular myocytes, have provided a detailed understanding of the cellular electrophysiological effects of clofilium (B1199958) phosphate (B84403).

Action Potential Duration (APD) and Effective Refractory Period (ERP) Prolongation

A hallmark electrophysiological effect of clofilium phosphate is the prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. This effect is a key determinant of its antiarrhythmic properties.

The prolongation of APD by this compound is a concentration-dependent phenomenon. In studies on canine Purkinje fibers, clofilium has been shown to increase the APD at various concentrations. For instance, concentrations ranging from 10⁻⁷ to 10⁻⁵ M have been demonstrated to effectively increase the action potential duration nih.gov. Another study on canine Purkinje fibers noted that clofilium at a concentration of 3 x 10⁻⁸ M increased APD in both normal and infarcted zones duke.edu. Similarly, in rabbit isolated hearts, clofilium demonstrated a concentration-dependent ability to prevent ventricular fibrillation, with concentrations of 0.1, 1.0, and 10.0 microM being tested nih.gov. In Wistar-Kyoto rat left ventricular action potentials, clofilium at concentrations of 10⁻⁷ to 10⁻⁵ M prolonged the action potential duration nih.gov.

Table 1: Concentration-Dependent Effects of this compound on Action Potential Duration (APD) in Canine Purkinje Fibers

| Clofilium Concentration (M) | Tissue Type | Observed Effect on APD |

|---|---|---|

| 3 x 10⁻⁸ | Canine Purkinje Fibers (Normal and Ischemic) | Increased APD duke.edu |

| 10⁻⁷ - 10⁻⁵ | Canine Purkinje Fibers (Normal) | Increased APD nih.gov |

| 10⁻⁷ - 10⁻⁵ | Rat Left Ventricular Tissue | Prolonged APD nih.gov |

| 0.1 x 10⁻⁶, 1.0 x 10⁻⁶, 10.0 x 10⁻⁶ | Rabbit Isolated Heart | Concentration-dependent prevention of VF nih.gov |

The electrophysiological effects of antiarrhythmic drugs, including the prolongation of APD and refractoriness, can be dependent on the activation frequency of the cardiac tissue. While specific quantitative data on the frequency-dependent effects of clofilium are not extensively detailed in the provided search results, the inhibition of potassium currents by clofilium has been shown to have a marked dependence on the frequency of stimulation, a phenomenon known as use-dependent inhibition nih.gov. This suggests that the extent of APD prolongation by clofilium may vary with heart rate.

Furthermore, the prolongation of the ventricular action potential by clofilium is associated with a steepening of the electrical restitution curve. The restitution hypothesis suggests that a steeply sloped restitution curve can lead to unstable wave propagation and is linked to arrhythmogenesis. Interventions that prolong the action potential, such as the application of clofilium, have been shown to lead to a steepening of the restitution curve.

The effects of this compound can exhibit regional heterogeneity within the heart, with different cardiac tissues showing varying sensitivities to the drug. For example, in a study on canine hearts one day after coronary artery ligation, clofilium was found to differentially affect normal and ischemic Purkinje fibers. While clofilium increased the action potential duration in normal Purkinje fibers, it more prominently induced early afterdepolarizations in ischemic Purkinje fibers nih.gov. This suggests that the electrophysiological consequences of clofilium can be more pronounced in certain pathological conditions.

Action potentials recorded from Purkinje cells are characteristically longer than those from ventricular cells nih.gov. This intrinsic difference in electrophysiology can contribute to a differential response to drugs that prolong repolarization. In a study on canine hearts with healed myocardial infarction, clofilium increased the APD in both the normal and infarcted zones, but the effect was more pronounced in the normal area, thereby reducing the disparity in APD between the zones duke.edu. This indicates that clofilium's effects can modulate the existing electrical heterogeneity in the heart.

Effects on Conduction Parameters

A significant aspect of the electrophysiological profile of this compound is its minimal impact on cardiac conduction.

Preclinical studies have consistently demonstrated that this compound does not significantly alter key conduction parameters. In isolated canine Purkinje fibers, clofilium did not influence the maximum rate of rise of the action potential (Vmax) when elicited from either normal or depolarized resting potentials duke.edu.

Furthermore, direct measurements of conduction velocity in canine Purkinje fibers showed no significant change after the application of clofilium (2.0 ± 0.1 m/sec before and 1.9 ± 0.2 m/sec after clofilium) duke.edu. The resting potential of the cardiac cells also remained largely unaffected by the administration of clofilium duke.edu. This selective action on repolarization without a significant effect on depolarization and conduction is a defining feature of its Class III antiarrhythmic activity.

Table 2: Effect of this compound on Cardiac Conduction Parameters in Canine Purkinje Fibers

| Parameter | Before Clofilium | After Clofilium (3 x 10⁻⁷ M) | Significance |

|---|---|---|---|

| Vmax (V/sec) | 427 ± 63 | 477 ± 40 | Not Significant duke.edu |

| Conduction Velocity (m/sec) | 2.0 ± 0.1 | 1.9 ± 0.2 | Not Significant duke.edu |

| Resting Potential (mV) | Not significantly altered duke.edu | Not significantly altered duke.edu | Not Significant duke.edu |

Electrophysiological Effects in Ischemic and Depolarized Tissues

This compound exhibits distinct electrophysiological effects in the context of myocardial ischemia. In a study involving ischemically injured canine epicardium four days after coronary artery occlusion, clofilium (2 mg/kg i.v.) significantly increased the tissue's refractoriness. However, unlike Class I antiarrhythmic drugs, it did not alter action potential duration or the maximum rate of depolarization (Vmax) in this tissue. This suggests that clofilium's mechanism for increasing refractoriness in ischemic tissue is independent of changes in conduction velocity nih.gov.

Further investigations in ischemic subendocardial Purkinje fibers, one day after coronary artery ligation in dogs, revealed a more complex action of clofilium. In these ischemic fibers, clofilium (10⁻⁷ to 10⁻⁵ M) not only increased the action potential duration but also differentially induced early afterdepolarizations (EADs). This effect was significantly more pronounced in ischemic Purkinje fibers (10 out of 11) compared to normal fibers (2 out of 10). The EADs in ischemic fibers led to a dramatic prolongation of the action potential, sometimes exceeding 10 seconds, and initiated triggered activity that could propagate to adjacent normal ventricular muscle nih.gov. This arrhythmogenic potential is a key characteristic of its action in the ischemic setting.

The table below summarizes the differential effects of clofilium on normal versus ischemic Purkinje fibers.

| Parameter | Normal Purkinje Fibers | Ischemic Purkinje Fibers |

| Action Potential Duration | Increased | Markedly Increased (>10 s) |

| Early Afterdepolarizations (EADs) | Infrequent (2/10) | Frequent (10/11) |

| Triggered Activity | Infrequent | Frequent, with propagation |

Monophasic Action Potential Characteristics

The primary effect of this compound on cardiac action potentials is a significant prolongation of their duration, a hallmark of Class III antiarrhythmic agents. This effect directly translates to the characteristics of the monophasic action potential (MAP), which is a recording that reflects the sum of cellular action potentials in a localized area of the myocardium.

Cellular Electrophysiology in Non-Cardiac Cell Models

Human Mesenchymal Stem Cells (hMSC) and Potassium Currents

In undifferentiated human mesenchymal stem cells (hMSCs), clofilium has been identified as a selective inhibitor of a specific type of outward potassium current. These cells exhibit various ion currents, and a notable component is a slowly activating potassium current that becomes apparent at potentials positive to -30 mV.

A study investigating the electrophysiological properties of hMSCs demonstrated that this slowly activating current was selectively inhibited by clofilium with a half-maximal inhibitory concentration (IC₅₀) of 0.8 μM. This finding indicates that specific potassium channel subtypes sensitive to clofilium are functionally expressed in hMSCs and may play a role in their physiological functions, such as proliferation and differentiation.

Cortical Neurons and Attenuation of Hypoxia-Ischemia Induced Death

This compound has demonstrated neuroprotective effects in in vitro models of neuronal injury. Specifically, it has been shown to attenuate neuronal apoptosis induced by hypoxia. This protective action is linked to its ability to block outward delayed rectifier potassium (Iₖ) channels.

The upregulation of K⁺ efflux through these channels is believed to promote apoptosis in central neurons. By blocking these channels, clofilium helps to prevent the excessive loss of intracellular potassium that contributes to the apoptotic cascade triggered by hypoxic or ischemic insults. In cultured murine cortical neurons, clofilium was effective in reducing neuronal death following hypoxia. This suggests that the modulation of potassium efflux through specific channels is a viable strategy for neuroprotection in the context of ischemic brain injury.

Effects on Other Cell Types (e.g., Retinal Müller glial cells, Spermatozoa, Ehrlich ascites tumor cells, C6 glioma cells)

This compound's interaction with potassium channels has been explored in a variety of other non-cardiac cell types, revealing its broad spectrum of activity.

Retinal Müller glial cells: In isolated Müller cells from both guinea pigs and rats, clofilium at a concentration of 10 μM has been shown to affect whole-cell currents. The application of clofilium resulted in a reduction of specific current components, indicating its ability to block certain potassium channels present in these principal glial cells of the retina researchgate.net. The specific channels and the functional implications of this blockade in the context of retinal physiology require further elucidation.

Spermatozoa: Clofilium acts as a specific inhibitor of the sperm-specific potassium channel KCNU1 (also known as Slo3). This channel is crucial for the process of capacitation, which is necessary for a sperm to be able to fertilize an egg. By inhibiting KCNU1, clofilium slows down the capacitation process, reduces the rate of the acrosome reaction, and has been shown to extend the fertilizing competence of capacitated sperm in both murine and bovine models.

Ehrlich ascites tumor cells: While direct electrophysiological studies of clofilium on Ehrlich ascites tumor cells are not extensively documented in the available literature, these cells are known to possess various ion channels, including the Na/K/2Cl cotransporter, which is crucial for chloride accumulation nih.gov. The electrical properties of these cells, such as a membrane potential primarily generated by potassium diffusion, suggest that potassium channel blockers like clofilium could potentially alter their cellular functions. However, specific studies detailing these interactions are needed.

C6 glioma cells: In a neuroblastoma x glioma hybrid cell line (NG108-15), which shares properties with C6 glioma cells, clofilium has been shown to cause a dose-dependent and irreversible inhibition of voltage-activated delayed rectifier K⁺ currents (Iₖᵥ). The blockade was both voltage- and use-dependent, suggesting a specific interaction with the channel protein. This indicates that clofilium can modulate the excitability and signaling of glioma cells by targeting their potassium channels nih.gov.

The table below summarizes the observed effects of clofilium on these diverse cell types.

| Cell Type | Primary Target/Effect | Functional Consequence |

| Retinal Müller glial cells | Blocks whole-cell currents | Modulation of glial cell electrophysiology researchgate.net |

| Spermatozoa | Inhibits KCNU1 (Slo3) potassium channel | Slows capacitation, extends fertilizing competence |

| Ehrlich ascites tumor cells | Potential interaction with K⁺ channels (inferred) | Potential alteration of cellular functions (not directly studied) |

| C6 glioma cells (hybrid model) | Irreversible inhibition of delayed rectifier K⁺ currents | Modulation of glioma cell excitability and signaling nih.gov |

Molecular and Structural Determinants of Clofilium Phosphate Action

Structure-Activity Relationships (SAR) of Clofilium (B1199958) and its Analogs

Differential Blockade by Quaternary vs. Tertiary Ammonium (B1175870) Structures

A key determinant in the activity of clofilium and its analogs is the nature of the ammonium group. Clofilium, a quaternary ammonium compound, carries a permanent positive charge. nih.govnih.gov In contrast, its tertiary amine analogs, such as LY97241 and LY97119, can exist in both charged (protonated) and uncharged forms depending on the surrounding pH. nih.govnih.gov

Studies comparing clofilium with its tertiary analogs have shown distinct blocking profiles. Clofilium primarily blocks delayed rectifier potassium channels and has little effect on inward rectifier potassium currents at concentrations up to 100 µM when applied externally. nih.gov The block of delayed rectifier channels by clofilium is often poorly reversible upon washout. nih.gov

Tertiary analogs, however, demonstrate blockade of both delayed rectifier and inward rectifier potassium currents at lower concentrations. nih.gov The block of delayed rectifier channels by tertiary compounds is typically fast in onset and reversible. nih.gov The block of inward rectifier channels by these analogs is slower in onset and more difficult to reverse. nih.gov This difference in activity suggests that the permanently charged quaternary ammonium group of clofilium may have restricted access to certain binding sites compared to the more permeable tertiary amine forms. nih.gov The ability of tertiary amines to access binding sites might be influenced by their capacity to transition between charged and uncharged states, allowing passage through the channel or membrane. nih.gov

Influence of Molecular Structure on Channel Specificity

The differential sensitivity of these channels to clofilium is attributed to variations in the amino acid residues lining the drug binding site within the channel pore. For instance, specific residues in the pore helix and the S6 transmembrane segment of hERG channels are known to be involved in clofilium interaction. nih.gov Differences in the conservation of these residues across different potassium channel types can explain the observed variations in clofilium sensitivity. nih.gov The hydrophobic tails of clofilium are also important for interactions within the channel cavity, particularly with residues like phenylalanine, contributing to the stability of the drug-receptor complex. ahajournals.orgresearchgate.net

Binding Kinetics and Site Analysis

Understanding the binding kinetics and the specific binding site of clofilium within ion channels is essential for elucidating its mechanism of action. Studies employing electrophysiological techniques and molecular modeling have provided detailed information on clofilium's interaction with target channels. ahajournals.orgmdpi.comresearchgate.net

Affinity and Dissociation Rate Constants for Specific Channels (e.g., hERG, Kv1.5)

Clofilium exhibits high affinity for certain potassium channels, particularly hERG. nih.gov Binding studies using radiolabeled ligands, such as [³H]-dofetilide, have determined the affinity (Kᵢ) of clofilium for the Kv11.1 (hERG) channel to be in the sub-nanomolar range (e.g., 0.55 ± 0.09 nM). nih.gov

Kinetic analyses reveal that the affinity of a compound for the Kv11.1 channel is primarily determined by its association rate rather than its dissociation rate. nih.gov However, for Kv1.5 channels, studies have reported both association and dissociation rate constants. For hKv1.5, the apparent association rate constant for clofilium was found to be similar to that of other blockers like quinidine (B1679956) and tetrapentylammonium (B98587) (TPeA), in the range of 4.5 to 7.7 (μmol/L)⁻¹ · s⁻¹. ahajournals.org The apparent dissociation rate constant for clofilium from hKv1.5 was reported to be slower (1.9 s⁻¹) compared to quinidine (34 s⁻¹), which contributes to its higher apparent affinity for this channel compared to quinidine. ahajournals.org

Here is a table summarizing some affinity and dissociation rate constant data for clofilium:

| Channel | Affinity (IC₅₀ or Kᵢ) | Dissociation Rate Constant (koff) | Reference |

| hERG (Kv11.1) | 0.55 ± 0.09 nM (Kᵢ) | Not the primary determinant of affinity nih.gov | nih.gov |

| hERG (Kv11.1) | 2.5 nM (IC₅₀) | nih.govresearchgate.net | |

| hERG (Kv11.1) | 250 nM (IC₅₀ at 0 mV), 150 nM (IC₅₀ at +40 mV) | Slow recovery from block researchgate.net | nih.gov |

| hKv1.5 | 840 nM (IC₅₀) | nih.gov | |

| hKv1.5 | 0.15 μmol/L (apparent affinity) | 1.9 s⁻¹ (apparent dissociation rate constant) | ahajournals.org |

Ligand-Channel Interaction Models (e.g., "Activation Trap" Mechanism)

Clofilium is understood to act as an open-channel blocker, meaning it enters and blocks the channel pore when the channel is in its open conformation. nih.govahajournals.org This mechanism is supported by the observation that clofilium block is voltage-dependent, increasing steeply over the voltage range of channel opening. ahajournals.orgahajournals.org

The "activation trap" or "drug trapping" mechanism has been proposed to explain the slow unbinding kinetics observed with some channel blockers, including clofilium for certain channels like hERG. researchgate.net This mechanism suggests that once the drug enters the open channel pore, the channel can transition to a closed or inactivated state, physically trapping the drug within the central cavity and preventing its rapid exit. researchgate.net However, studies on hERG channels have shown that while clofilium exhibits slow recovery from block, this slow recovery is not primarily due to drug trapping, suggesting alternative or additional factors influencing its dissociation. researchgate.net

For Kv1.5 channels, clofilium block and recovery appear to occur principally through the open channel state. nih.gov This contrasts with its tertiary analog LY97241, which appears to exit from both closed and open states. nih.gov

Hydrophobic and Electrostatic Determinants of Binding

The binding of clofilium to potassium channels involves both hydrophobic and electrostatic interactions. ahajournals.orgmdpi.comnih.gov The positively charged quaternary ammonium group of clofilium interacts with negatively charged or polar residues within the channel pore, contributing an electrostatic component to the binding. ahajournals.orgmdpi.comahajournals.org This interaction is influenced by the transmembrane electrical field, with the charged nitrogen sensing a fraction of the field at the binding site. ahajournals.orgahajournals.org

Preclinical Pharmacological Efficacy and Mechanistic Investigations in Animal Models

Antiarrhythmic and Antifibrillatory Effects

Studies in animal models have demonstrated that clofilium (B1199958) phosphate (B84403) possesses antiarrhythmic and antifibrillatory properties, particularly in the context of ventricular arrhythmias. ncats.ioncats.iohodoodo.comelsevier.esnih.gov

Clofilium has been shown to increase the ventricular fibrillation threshold (VFT) in animal models. researchgate.netahajournals.orgumich.edu In canine models, clofilium phosphate produced a dose-dependent increase in electrical VFT. umich.edu This effect was observed following intravenous administration and persisted for several hours. researchgate.net

This compound has demonstrated the ability to inhibit induced ventricular tachycardia (VT) and fibrillation (VF) in experimental settings. elsevier.esnih.govnih.gov In chronically infarcted canine hearts, clofilium inhibited the re-induction of VT or VF induced by programmed electrical stimulation in a significant proportion of animals. umich.edu In a rabbit isolated heart model, clofilium decreased the incidence of VF in a concentration-dependent manner in a pinacidil (B1677893) + hypoxia-induced model. nih.govnih.gov

A notable observation in some studies is the phenomenon of "chemical defibrillation," where clofilium administration leads to the spontaneous reversion of ventricular fibrillation to normal sinus rhythm without electrical countershock. researchgate.netpurdue.edu This effect suggests that clofilium can facilitate the termination of VF. Furthermore, this compound has been shown to lower the energy requirements for electrical defibrillation in canine models. ahajournals.orgnih.govnih.govpurdue.edu Studies have reported a significant decrease in both the current and energy thresholds for ventricular defibrillation after clofilium administration. nih.govpurdue.edu

Interactive Table 1: Effects of this compound on Ventricular Defibrillation Threshold in Dogs

| Parameter | Control (Mean ± SEM) | This compound (0.34 mg/kg, iv) (Maximum Effect) | Percentage Decrease | Source |

| Threshold Current | - | - | 31% | nih.govpurdue.edu |

| Threshold Energy | - | - | 54% | nih.govpurdue.edu |

Experimental Models for Proarrhythmia Assessment

While demonstrating antiarrhythmic efficacy, preclinical studies have also utilized specific animal models to assess the proarrhythmic potential of this compound, particularly the risk of Torsades de Pointes (TdP). nih.govduke.eduahajournals.org

Isolated perfused heart models, such as the Langendorff-perfused rabbit heart, have been employed to study arrhythmias induced by Class III antiarrhythmic drugs like clofilium. nih.govnih.govduke.edunih.gov In these models, clofilium can induce prolongation of the QT interval and facilitate the development of TdP, especially under specific conditions like low potassium concentrations or in the presence of adrenergic stimulation. nih.govnih.govahajournals.orgrevespcardiol.org An isolated perfused rabbit heart model exposed to clofilium and a modified buffer with low K+ and Mg2+ concentrations exhibited typical characteristics of TdP, including marked QT prolongation and polymorphic ventricular arrhythmias. nih.gov

Interactive Table 2: Effects of Clofilium on QT Interval in Isolated Perfused Rabbit Hearts

| Condition | QT Interval (ms) (Mean ± SD) | Source |

| Control | 187 ± 16 | nih.gov |

| Clofilium (10 µM) | 282 ± 33 | nih.gov |

| Clofilium (10 µM) + Modified Buffer (Low K+/Mg2+) | 380 ± 73 (at first extrasystole) | nih.gov |

In vivo animal models, such as the anesthetized rabbit, are also used to assess the proarrhythmic potential of compounds like clofilium. nih.govnih.govusda.gov In the alpha1 adrenoceptor-stimulated anesthetized rabbit model, clofilium has been used as a standard proarrhythmic agent to induce TdP and other arrhythmias, allowing for the evaluation of new drug candidates. nih.govresearchgate.net Studies in this model have shown that clofilium can cause expected changes in the electrocardiogram, including TdP. nih.govresearchgate.net

Interactive Table 3: Incidence of Torsades de Pointes (TdP) in Rabbit Models Induced by Clofilium

| Model | Clofilium Concentration/Dose | Incidence of TdP | Source |

| In Vivo α1 adrenoceptor-stimulated anesthetized rabbit | 3 mg/kg | 50.0% | nih.govresearchgate.net |

| Ex Vivo isolated Langendorff rabbit heart | 10 µM | 66.67% | nih.govresearchgate.net |

Factors Influencing Proarrhythmia Development (e.g., Hyperventilation)

Studies in animal models have investigated various factors that can contribute to the proarrhythmic effects of this compound, particularly the development of torsades de pointes (TdP), a life-threatening ventricular arrhythmia nih.govrevespcardiol.org. Hyperventilation has been identified as one such factor that can assist proarrhythmia development during delayed repolarization induced by clofilium in anesthetized, mechanically ventilated rabbits nih.govmedkoo.comusda.gov.

Hyperventilation leads to a reduction in the partial pressure of carbon dioxide (PCO2) in the blood, which subsequently results in hypokalemia (low serum potassium levels) nih.gov. Hypokalemia is known to facilitate the development of TdP evoked by drugs that delay repolarization, such as clofilium nih.gov. This suggests that the hypocapnia and resultant hypokalemia caused by hyperventilation can assist the multifactorial process of proarrhythmia development in the presence of delayed repolarization nih.gov.

Experimental investigations in pentobarbital-anesthetized, mechanically ventilated, open-chest rabbits treated with clofilium have shown that hyperventilation influences the onset time of arrhythmias nih.gov. While there was no direct relationship between the occurrence of TdP and baseline serum potassium or PCO2 values, a positive linear correlation was observed between the onset time of the first arrhythmias and the serum potassium and PCO2 values nih.gov. This indicates that lower levels of serum potassium and PCO2, induced by hyperventilation, are associated with an earlier onset of arrhythmias in clofilium-treated rabbits nih.gov.

In a study involving clofilium-treated rabbits, TdP occurred in a subset of the animals nih.gov. The regression lines describing the relationship between PCO2 and the onset time of the first arrhythmias were parallel between the group that developed TdP and the group that did not, but the same PCO2 level resulted in an earlier arrhythmia onset in the TdP-positive group nih.gov.

These findings highlight the susceptibility of the heart to be conditioned by non-ischemic procedures like hyperventilation, which, by causing hypocapnia and hypokalemia, can exacerbate the proarrhythmic potential of repolarization-delaying agents like clofilium in animal models nih.govresearchgate.net.

Data Table: Correlation between PCO2, Serum K+, and Arrhythmia Onset in Clofilium-Treated Rabbits

| Parameter | Correlation with Onset Time of First Arrhythmias |

| Serum K+ | Positive, Linear Correlation |

| PCO2 | Positive, Linear Correlation |

| Group | Effect of Same PCO2 on Arrhythmia Onset Time |

| TdP+ Group | Earlier Arrhythmia Onset |

| TdP- Group | Later Arrhythmia Onset |

Note: This table summarizes the qualitative finding that for the same PCO2, arrhythmia onset was earlier in rabbits that developed TdP compared to those that did not nih.gov.

Animal models, such as the rabbit model utilizing clofilium as a standard proarrhythmic agent, are valuable tools for assessing the proarrhythmic potential of compounds and investigating factors that influence arrhythmia development researchgate.net.

Advanced Research Methodologies and Translational Research Tools

Electrophysiological Techniques

Electrophysiological methods are crucial for directly measuring the electrical activity of cells and ion channels, providing insights into how compounds like clofilium (B1199958) phosphate (B84403) modulate these processes.

Patch-Clamp Electrophysiology (Whole-Cell, Inside-Out, Outside-Out Patches)

Patch-clamp electrophysiology is a fundamental technique used to record ion channel currents across cell membranes. The whole-cell configuration allows for the measurement of total ionic currents from a cell, while inside-out and outside-out configurations enable the study of single channel activity and the effects of intracellular or extracellular factors, respectively.

Studies utilizing patch-clamp techniques have investigated clofilium's effects on various potassium channels. For instance, clofilium has been shown to block the human ether-à-go-go-related gene (hERG, Kv11.1) potassium channel, which is critical for cardiac repolarization osf.iob-cdn.net. Research using whole-cell patch clamp has characterized the voltage-dependent block of channels like hKv1.5 by clofilium, indicating that channel opening is required for binding ahajournals.org. The development of automated patch-clamp systems has increased the throughput of hERG toxicity screening, allowing for simultaneous recordings from multiple cells nih.gov. Semi-automated patch clamp systems, such as the Port-a-Patch, have also been used for resting membrane potential recordings and characterizing voltage-dependent conductances in the presence of compounds like clofilium osf.io.

Detailed research findings from patch-clamp studies demonstrate clofilium's affinity and kinetic properties as an ion channel blocker. For hKv1.5 channels, clofilium displayed an apparent affinity of 0.15 µmol/L ahajournals.org. The block developed in a time-dependent manner upon depolarization and showed voltage dependence, increasing steeply over the voltage range of channel opening ahajournals.org. The rate of block increased linearly with drug concentration, consistent with open-channel block from the inside ahajournals.org. Compared to quinidine (B1679956), clofilium exhibited a significantly slower apparent unbinding rate ahajournals.org.

| Channel | Technique | Apparent Affinity (µmol/L) | Notes | Source |

| hKv1.5 | Whole-Cell Patch-Clamp | 0.15 | Voltage-dependent, time-dependent block | ahajournals.org |

| hERG | Patch-Clamp | Not specified in detail | Block demonstrated | osf.iob-cdn.net |

Intracellular Microelectrode Recordings

Intracellular microelectrode recordings involve inserting a fine electrode into a single cell to measure its membrane potential and action potentials. This technique provides detailed information about the electrical excitability of cells and the impact of compounds on action potential characteristics such as resting membrane potential, amplitude, rate of rise, duration (APD), and effective refractory period (ERP).

Intracellular microelectrode recordings have been used to study the effects of clofilium on cardiac tissues, such as canine Purkinje fibers and newborn mouse ventricular cells duke.eduresearchgate.netembopress.org. These studies showed that clofilium prolonged the action potential duration (APD) and effective refractory period (ERP) in a concentration-dependent manner duke.eduresearchgate.net. For example, in normal superfused canine Purkinje fibers, clofilium prolonged APD and ERP by a maximum of 35% with an ED50 of 1.3 x 10⁻⁸ M researchgate.net. The effect of clofilium reached equilibrium over approximately 61 minutes and persisted for several hours after drug removal researchgate.net. Importantly, at concentrations that prolonged APD, clofilium did not significantly alter the resting potential, action potential amplitude, rate of rise, or rate of diastolic depolarization duke.eduresearchgate.net. Studies in ischemic canine Purkinje fibers also utilized this technique to assess clofilium's effects under pathological conditions duke.edu.

| Tissue | Concentration (M) | Effect on APD | Effect on ERP | Effect on Resting Potential | Effect on Amplitude | Effect on Rate of Rise | Effect on Diastolic Depolarization | Source |

| Normal Canine Purkinje Fibers | 3 x 10⁻⁷ | Prolonged (Max) | Prolonged (Max) | No significant change | No significant change | No significant change | No significant change | duke.eduresearchgate.net |

| Normal Canine Purkinje Fibers | 1.3 x 10⁻⁸ (ED50) | Prolonged | Prolonged | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Biochemical and Cellular Assays

Beyond direct electrical measurements, biochemical and cellular assays provide complementary information about the molecular interactions of clofilium phosphate, such as its binding affinity to ion channels or its effects on ion flux.

Radioligand Binding Assays (e.g., [3H]-dofetilide competition)

Radioligand binding assays are widely used to quantify the binding affinity of a compound to a specific target protein, such as an ion channel. In the context of clofilium, competitive binding assays using a radiolabeled ligand that binds to a relevant channel, like [³H]-dofetilide for the hERG channel, are particularly informative. researchgate.netnih.gov

Studies have utilized [³H]-dofetilide competition binding assays to determine the affinity of clofilium for the hERG potassium channel researchgate.netnih.govnih.govscience.govcore.ac.ukscience.gov. These assays involve incubating membranes expressing the hERG channel with a fixed concentration of [³H]-dofetilide and varying concentrations of the competing compound (clofilium). The reduction in bound radioligand indicates the affinity of clofilium for the binding site.

Research findings show that clofilium is a potent displacer of [³H]-dofetilide binding to the Kv11.1 (hERG) channel. One study reported a Kᵢ value of 0.55 ± 0.09 nM for clofilium in displacing [³H]-dofetilide from the Kv11.1 channel nih.gov. This high affinity suggests a strong interaction with the channel's binding site, consistent with its electrophysiological effects as a hERG blocker. The methodology typically involves incubating cell membranes with the radioligand and competing compound, followed by separation of bound from free radioligand, often by filtration researchgate.netnih.gov.

| Target Channel | Radioligand | Clofilium Affinity (Kᵢ) | Assay Type | Source |

| Kv11.1 (hERG) | [³H]-dofetilide | 0.55 ± 0.09 nM | Competitive Binding | nih.gov |

Microphysiometry for Cellular Metabolic Rate Measurement

Microphysiometry, a biosensor-based technique, is employed to detect changes in cellular metabolism by measuring the rate at which cells release acidic metabolites nih.govpsu.eduresearchgate.net. This acid release rate serves as an indicator of cellular biochemical responses to various stimuli, including pharmacological compounds psu.eduacs.org. The Cytosensor microphysiometer, for instance, measures the rate of acidification in the media surrounding cells loaded into a pH-sensing chamber psu.edu.

Studies utilizing microphysiometry have investigated the metabolic effects of various cation channel blockers on different human and murine cell lines nih.govpsu.edu. While many such blockers show minimal effects on cellular metabolism at concentrations sufficient for cation channel blockade, clofilium has been observed to trigger sustained increases in acid release even at low micromolar concentrations (≥ 3 µM) nih.govpsu.edu. This effect of clofilium on acid release persists even in media with high extracellular potassium concentrations and is not replicated by chemically similar potassium channel blockers nih.govpsu.edu. These findings suggest that clofilium possesses a potent and specific function affecting cellular metabolism that is distinct from its known activity as a potassium channel blocker nih.govpsu.edu. Research indicates that these metabolic effects might be related to the induction of lymphoma apoptosis by low concentrations of clofilium, an effect not shared by other potassium channel blockers tested nih.govpsu.edu. This highlights the utility of microphysiometry in identifying unexpected metabolic effects of compounds, potentially revealing mechanisms of action unrelated to their primary known targets nih.govpsu.edu.

Computational and Structural Biology Approaches

Computational and structural biology approaches, including molecular dynamics simulations and in silico screening, play a significant role in understanding the interaction of compounds like clofilium with biological targets, particularly ion channels, and in the search for novel therapeutic agents.

Molecular Dynamics Simulations for Ion Channel Interactions

Molecular dynamics (MD) simulations are powerful tools used to investigate the dynamic behavior of biological molecules and their interactions with ligands at an atomic level mpg.deelifesciences.orgrmit.edu.au. These simulations can provide insights into the binding modes, stability, and conformational changes that occur upon ligand binding to ion channels mdpi.comomu.edu.tr.

Clofilium is recognized as an antiarrhythmic agent and a known blocker of potassium channels, including the human ether-a-go-go-related gene (hERG) channel mdpi.comresearchgate.net. MD simulations have been employed to analyze the hypothesized binding modes of clofilium to the hERG channel researchgate.net. Studies combining homology modeling, molecular docking, and MD simulations have investigated the binding of clofilium to the K(V)10.1 channel, a voltage-gated potassium channel mdpi.com. These simulations revealed that the aromatic ring of clofilium forms hydrophobic interactions with key aromatic residues, such as tyrosine and phenylalanine, in the central cavity of the channel mdpi.com. Mutations in these aromatic residues in hERG have been shown to significantly reduce the potency of clofilium block mdpi.com. MD simulations have also been used to examine the interaction of clofilium with the KCNT1 channel, another potassium channel acs.org.

The application of MD simulations helps to elucidate the molecular mechanisms underlying the interaction of clofilium with ion channels, providing a detailed view of the forces and contacts involved in binding and channel block mdpi.comomu.edu.tr. This information is crucial for understanding the compound's pharmacological profile and for guiding the design of molecules with altered or improved properties.

In Silico Screening and Drug Design for Novel Targets

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target nih.govresearchgate.netbiotech-asia.org. This approach can significantly reduce the time and cost associated with traditional high-throughput screening methods nih.govresearchgate.net. Techniques such as pharmacophore modeling, molecular docking, and analysis of drug-likeness properties are integral parts of in silico screening and drug design workflows nih.govbiotech-asia.orgresearchgate.net.

Clofilium has been considered in the context of in silico approaches for identifying novel therapeutic agents. For instance, studies have explored the potential of using clofilium as a lead compound for discovering new cancer therapies that target ion channels researchgate.net. Given clofilium's activity on various ion channels, including its notable interaction with hERG and KCNT1, in silico screening approaches can leverage structural information about these channels and the binding characteristics of clofilium to identify compounds with similar or improved inhibitory profiles, potentially with enhanced selectivity or activity against specific channel subtypes relevant to diseases like cancer or epilepsy researchgate.netacs.org.

Furthermore, in silico methods, including virtual screening and molecular dynamics simulations, can be used in a complementary manner. Virtual screening can identify potential binders, and MD simulations can then be used to evaluate the stability of the predicted binding poses and gain more accurate insights into the binding affinity nih.govresearchgate.net. This integrated approach is valuable in the drug discovery process for hit identification, lead development, and optimizing the properties of potential drug candidates researchgate.net.

Emerging Research Areas and Future Directions

Potential Beyond Traditional Antiarrhythmic Applications

Emerging research suggests that clofilium (B1199958) phosphate (B84403) and its related compounds may have therapeutic potential in areas distinct from cardiovascular conditions. These investigations delve into its effects on cellular processes and ion channels implicated in various diseases.

Non-Cardiovascular Therapeutic Modalities

Studies have explored the activity of clofilium phosphate in several non-cardiovascular contexts, including mitochondrial disorders, infectious diseases, and certain cancers.

Treatment of Mitochondrial DNA Instability and POLG-Related Diseases

Mitochondrial DNA (mtDNA) instability and mutations in the POLG gene, which encodes the catalytic subunit of the mitochondrial DNA polymerase gamma, are associated with a spectrum of debilitating disorders. Research using a yeast-based screening assay identified clofilium tosylate (CLO), a related compound, as potentially useful in correcting mtDNA instability in POLG mutants mdpi.com. This finding was further investigated in human fibroblasts derived from patients with POLG mutations, where clofilium tosylate demonstrated an ability to rescue mtDNA levels mdpi.com. Studies in zebrafish models of POLG-related disease have also shown that clofilium tosylate can increase mtDNA levels in both mutant and wild-type individuals and restore cardio-skeletal parameters and mitochondrial mass mdpi.comresearchgate.netnih.gov. The compound was observed to rescue mtDNA and Complex I respiratory activity to normal levels in zebrafish models, even in phenotypes worsened by ethidium (B1194527) bromide treatment researchgate.netnih.gov. These findings suggest a potential for clofilium tosylate in addressing mtDNA depletion and related phenotypes in POLG disorders nih.gov. Further studies in Saccharomyces cerevisiae mutants with mtDNA instability linked to genes like MIR1, CCE1, and PIF1 showed that clofilium could not significantly rescue alterations in mitochondrial recombination or instability due to impaired inorganic phosphate import oup.com. However, a modest decrease in petite mutants was observed in the Δpif1 strain treated with clofilium, suggesting a potential to moderately restore a mtDNA repair defect requiring mtDNA synthesis oup.com.

Antimicrobial Activity Against Bacterial Pathogens (e.g., Streptococcus pneumoniae)

Clofilium tosylate has shown potential as an antimicrobial agent, particularly against Streptococcus pneumoniae. A screening of a drug library identified clofilium tosylate among a set of compounds that arrested pneumococcal growth in liquid medium and induced a significant decrease in bacterial viability at a concentration of 25 µM nih.govresearchgate.net. These compounds generally exhibited minimal inhibitory concentrations (MICs) in the micromolar range nih.govresearchgate.net. Mechanistically, clofilium tosylate, along with other identified compounds except mitoxantrone, caused a notable increase in the permeability of the bacterial membrane nih.govresearchgate.net. These findings suggest that clofilium tosylate may exert its antimicrobial effect, at least in part, by disrupting the bacterial cell membrane nih.gov.

An interactive table summarizing the antimicrobial activity of clofilium tosylate against Streptococcus pneumoniae is presented below:

| Compound | Effect on Pneumococcal Growth | Decrease in Bacterial Viability (at 25 µM) | Proposed Mechanism |

| Clofilium Tosylate | Arrested growth | 90.0% - 99.9% | Increased bacterial membrane permeability |

| Vanoxerine | Arrested growth | 90.0% - 99.9% | Increased bacterial membrane permeability |

| Mitoxantrone | Arrested growth | 90.0% - 99.9% | Mechanism requires further investigation |

| Amiodarone | Arrested growth | 90.0% - 99.9% | Increased bacterial membrane permeability |

| Tamoxifen | Arrested growth | 90.0% - 99.9% | Increased bacterial membrane permeability |

| Terfenadine | Arrested growth | 90.0% - 99.9% | Increased bacterial membrane permeability |

| Clomiphene Citrate | Arrested growth | 90.0% - 99.9% | Increased bacterial membrane permeability |

Inhibition of Glioblastoma Cell Proliferation and VEGF Secretion

Research has indicated that clofilium can inhibit the proliferation of certain cancer cells, including glioblastoma cells. Studies have shown that clofilium can suppress the viability and proliferation of human promyelocytic leukemia (HL-60) cells in a time- and concentration-dependent manner, inducing apoptosis nih.gov. While the provided search results did not directly detail clofilium's effect on VEGF secretion in glioblastoma, research highlights the importance of VEGF and its receptor VEGFR2 in promoting glioblastoma cell proliferation and angiogenesis nih.govijbs.com. Inhibition of pathways involving VEGFR2 is considered a potential therapeutic strategy in glioblastoma nih.gov. Studies on glioblastoma also indicate that targeting pathways involved in cell proliferation and angiogenesis, such as the JAK2/STAT3 pathway and VEGF expression, can attenuate tumor growth nih.gov. Although a direct link between clofilium and VEGF secretion in glioblastoma was not explicitly found in the provided snippets, the known role of clofilium as an ion channel blocker and the involvement of ion channels in cancer cell proliferation and signaling suggest a potential area of investigation.

Inhibition of T Cell Proliferation

Clofilium has been observed to inhibit the proliferation of T cells. Research on splenic CD4+CD25− T cells in a murine model of inflammatory bowel disease (IBD) demonstrated that clofilium could inhibit these cells nih.gov. While the primary focus of that study was the K2P5.1 potassium channel, clofilium is noted as a non-selective K+ channel inhibitor that also inhibits voltage-gated K+ channel KV1.3, a key potassium channel in T cells nih.gov. The inhibition of T cell proliferation by clofilium suggests potential immunomodulatory effects, which could be relevant in autoimmune or inflammatory conditions where T cell overactivity is a factor.

Exploration of Novel Ion Channel Targets and Signaling Pathways (e.g., hEAG1, KCNT1)

Beyond its established effects on hERG channels, clofilium has been investigated for its activity on other ion channels, revealing potential novel targets and insights into signaling pathways.

Clofilium has been shown to inhibit hEAG1 potassium channels, which are expressed in mammalian cells and Xenopus oocytes nih.gov. Studies comparing clofilium with its tertiary analogue LY97241 found that clofilium inhibited hEAG1 channels with lower potency than hERG1 channels in mammalian cells nih.gov. However, in inside-out patches from Xenopus oocytes, clofilium demonstrated stronger block of hEAG1 channels than LY97241 nih.gov. The block of hEAG1 channels by clofilium is time-, use-, and voltage-dependent, consistent with an open-channel block mechanism where the drug binds from the intracellular side within the channel pore nih.gov. The inhibition of hEAG1 channels by clofilium is of interest as hEAG1 channels are implicated in cancer cell proliferation medkoo.com.

Clofilium has also been identified as an inhibitor of KCNT1 (Slack) and KCNT2 (Slick) potassium channels mdpi.comacs.org. These channels are part of the Slo family and are known to mediate sodium-activated potassium currents mdpi.comnih.gov. KCNT1 channels, in particular, have gained attention due to gain-of-function variants being associated with severe, drug-resistant forms of epilepsy mdpi.comacs.orgresearchgate.net. While quinidine (B1679956) is a known KCNT1 blocker, its clinical use is limited by significant drawbacks acs.org. Clofilium has been proposed as a KCNT1 inhibitor, although studies suggest it may not significantly overcome the limitations of quinidine acs.org. Research indicates that clofilium is more potent on KCNT1 channels than on KCNT2 channels, with reported EC50 values of 109 µM for KCNT1 and 331 µM for KCNT2 unimol.it. This differential potency suggests some selectivity of clofilium towards KCNT1 over KCNT2. The exploration of clofilium's interaction with KCNT1 and other ion channels provides valuable information for understanding its pharmacological profile and for the potential development of more selective compounds targeting these channels for various therapeutic purposes, including neurological disorders acs.orgresearchgate.net.

An interactive table summarizing clofilium's activity on selected ion channels is presented below:

| Ion Channel | Effect | IC50/EC50 (Mammalian Cells) | IC50 (Xenopus Oocytes, Inside-out) | Mechanism of Block | Relevance |

| hERG1 | Inhibition | Lower potency than hEAG1 | Not specified | Not specified | Traditional antiarrhythmic target |

| hEAG1 | Inhibition | Higher potency than hERG1 | 0.8 nM | Open-channel block | Implicated in cancer cell proliferation |

| KCNT1 (Slack) | Inhibition | 109 µM | Not specified | Not specified | Associated with epilepsy |

| KCNT2 (Slick) | Inhibition | 331 µM | Not specified | Not specified | Related to sodium-activated potassium currents |

Development of this compound Derivatives for Enhanced Specificity or Novel Actions

Research into this compound derivatives aims to optimize its pharmacological profile, potentially leading to compounds with greater selectivity for specific ion channels or novel mechanisms of action. Clofilium itself is known to block various potassium channels, including hERG (Kv11.1) and Kv1.5 channels. ncats.iomedkoo.comahajournals.org The development of derivatives could allow for more targeted modulation of specific channel subtypes, potentially reducing off-target effects and improving efficacy for particular conditions.

Studies have investigated the structure-activity relationship (SAR) of clofilium and its analogs to understand how structural modifications influence their interaction with ion channels. ahajournals.orgucl.ac.uk For instance, research on the block of hERG channels by clofilium and ibutilide (B43762) analogs has provided molecular insights into the drug binding interactions within the channel's inner cavity. u-strasbg.fr This understanding is crucial for designing derivatives with altered binding affinities and kinetics. ahajournals.org

While specific details on the synthesis and characterization of novel this compound derivatives with enhanced specificity are not extensively detailed in the provided search results, the principle of developing analogs to improve ion channel blocking properties is a recognized approach in medicinal chemistry. u-strasbg.fr The exploration of bis-quaternary ammonium (B1175870) salts with specific spacing between cationic centers, based on the hypothesized pharmacophore of clofilium, represents an earlier effort in this direction. ucl.ac.uk Although these specific synthesized compounds showed varied activity, this highlights the ongoing interest in modifying the clofilium structure. ucl.ac.uk

The potential for clofilium derivatives to exhibit novel actions beyond potassium channel blockade is also an area of interest. Research indicating that clofilium can trigger sustained increases in cellular acid release through a mechanism unrelated to potassium conductance suggests the existence of alternative targets. psu.edu This effect, observed at concentrations lower than those required to block many potassium channels, opens the possibility that derivatives could be designed to selectively target these alternative pathways for therapeutic benefit, such as in the context of cancer where altered cellular metabolism is a hallmark. psu.eduosf.io

Identification of Unexplored Mechanisms and Research Gaps

Despite research spanning several decades, the full spectrum of this compound's mechanisms of action is not yet completely understood, and several research gaps remain. While its role as a potassium channel blocker, particularly of delayed rectifier currents, is well-established ncats.ioduke.eduoup.com, emerging findings suggest additional, less-explored mechanisms.

One significant research gap lies in fully elucidating the biochemical target(s) responsible for clofilium's effects on cellular metabolism, such as the observed increase in acid release. psu.edu Preliminary data suggest a potential inhibition of the pentose (B10789219) phosphate pathway or electron transfer related to NADPH, but further work is required to identify the specific molecular players involved in this non-potassium channel mediated effect. psu.edu Understanding these alternative mechanisms could reveal new therapeutic applications for clofilium or its derivatives, potentially in areas unrelated to its traditional use as an antiarrhythmic. psu.eduosf.io

Another unexplored area relates to the potential of clofilium to interact with mitochondrial targets. While some studies touch upon the effects of potassium channel openers and blockers on mitochondrial function nih.gov, the specific interactions of this compound with mitochondrial ion channels or other metabolic pathways within the mitochondria warrant further investigation. The observation that clofilium can attenuate the effects of pinacidil (B1677893), a known KATP channel opener, in certain models suggests a potential interaction with metabolically active potassium channels, which could include mitochondrial KATP channels. nih.govumich.edu

Furthermore, the precise mechanisms by which clofilium affects processes like phosphatidylserine (B164497) synthesis and induces apoptosis in certain cell types, particularly lymphoma cells, are not fully characterized. psu.edu These effects occur at concentrations similar to those that block cell proliferation, suggesting a potential link, but the direct correlation and the underlying biochemical pathways require further investigation. psu.edu

Research is also needed to explore the potential of clofilium and its derivatives in non-cardiac conditions where ion channel dysfunction or altered cellular metabolism play a role. For example, recent work has identified clofilium as a potential candidate for targeting colorectal cancer growth, migration, and invasion, showing effects on key cancer growth pathways and upregulation of NDRG1. osf.io The specific mechanisms underlying these anti-cancer effects, beyond general ion channel blockade, represent a significant research gap. osf.io

Finally, while studies have explored the block of specific potassium channels like hERG and Kv1.5 ahajournals.org, the interaction of clofilium with the broader family of potassium channels, including less characterized ones like Slo2.x and Slo3, and the implications of these interactions, represent ongoing areas of research. whiterose.ac.uk The varying properties of clofilium inhibition across different potassium channels highlight the complexity of its action and the need for more comprehensive channel profiling. whiterose.ac.uk

These unexplored mechanisms and research gaps underscore the potential for future studies to uncover novel therapeutic applications and develop more targeted compounds based on the clofilium scaffold.

Here is a table summarizing some research findings related to clofilium's effects on ion channels:

| Channel Target | Effect | Apparent Affinity (µM) | Reference |

| hERG (Kv11.1) | Block | 0.15 | ahajournals.org |

| Kv1.5 | Block | Not specified | ncats.iokcl.ac.uk |

| KCNT1 | Inhibition | Less potent than novel blockers | acs.org |

| KATP (Glibenclamide-sensitive) | Potential Block | Not specified | nih.govumich.edu |

| Slick (KCNT2) | Inhibition | Not specified | medkoo.com |

| Slack (KCNT1) | Inhibition | Not specified | medkoo.com |

Note: Apparent affinity values can vary depending on experimental conditions and channel subtypes.

Q & A

Basic Research Questions

Q. What are the primary electrophysiological effects of Clofilium phosphate on potassium channels, and what experimental methods are used to characterize these effects?

- Methodological Answer : this compound primarily blocks voltage-activated potassium (K⁺) channels, particularly those with slow inactivation kinetics. In Deiters' cells, 30 μM Clofilium selectively inhibits the slow-inactivating K⁺ current component, leaving transient inward currents unaffected . Voltage-clamp techniques are critical for isolating these currents, with protocols involving step depolarizations to differentiate between Clofilium-sensitive and tetraethylammonium (TEA)-sensitive currents. For example, subtracting currents before and after Clofilium application (e.g., Control - Clofilium-treated) isolates Clofilium-sensitive components .

Q. How is this compound used to distinguish between subtypes of potassium currents in neuronal cells?

- Methodological Answer : Clofilium’s differential inhibition of K⁺ channel subtypes allows researchers to dissect complex currents. For instance, in guinea pig cochlear Deiters' cells, Clofilium blocks slow-inactivating K⁺ currents (e.g., Kv1.5-like channels), while TEA non-selectively inhibits remaining fast-inactivating components. Combining pharmacological blockers with voltage protocols enables isolation of distinct current subtypes, validated via Boltzmann equation analysis of activation/inactivation curves .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound’s specificity for Kv1.5 channels in different experimental models?

- Methodological Answer : Discrepancies arise from variations in cell type, concentration, and experimental design. For example, while Clofilium is hypothesized to target Kv1.5, its effects in Deiters' cells suggest additional targets due to non-single Boltzmann fits of activation curves . To address contradictions:

- Use cell-specific models (e.g., heterologous expression systems vs. native tissues).

- Apply concentration gradients (e.g., 30 μM for partial inhibition vs. higher doses for full block) .

- Validate with complementary techniques (e.g., siRNA knockdown or CRISPR-edited channels) .

Q. What methodological considerations are critical when designing studies to evaluate the dual therapeutic and proarrhythmic effects of this compound?

- Methodological Answer :

- In vivo models : Use Langendorff-perfused hearts or telemetry-monitored animals to assess arrhythmia risk (e.g., torsades de pointes) alongside antiarrhythmic efficacy .

- Dose-response profiling : Establish thresholds for therapeutic (K⁺ channel blockade) vs. toxic (QT prolongation) effects using ECG and patch-clamp data .

- Pharmacokinetic modeling : Integrate plasma concentration-time curves with ion channel binding kinetics to predict clinical outcomes .

Q. What statistical approaches are recommended for analyzing concentration-response relationships in this compound studies?

- Methodological Answer :

- Linear regression : Use tools like Excel’s LINEST function to calculate slope, intercept, and R² values for standard curves (e.g., phosphate quantification via spectrophotometry) .

- Error propagation : Report mean ± SD for replicate measurements (e.g., current amplitudes) and 95% confidence intervals for dose-response EC₅₀ values .

- Comparative analysis : Contrast results with literature using ANOVA or t-tests, adjusting for batch effects (e.g., cell passage number) .

Q. How should researchers address potential biases in experimental design when investigating Clofilium’s effects on heterogeneous ion channel populations?

- Methodological Answer :

- Blinding : Randomize drug application order and conceal treatment groups during data analysis .

- Controls : Include vehicle-only groups and internal controls (e.g., TEA application post-Clofilium) to confirm specificity .

- Power analysis : Predefine sample sizes using preliminary data to ensure statistical rigor (e.g., ≥5 replicates per condition) .

Data Interpretation and Contradiction Management

Q. What strategies can resolve discrepancies between in vitro and in vivo data on Clofilium’s cardiac effects?

- Methodological Answer :

- Cross-validation : Compare patch-clamp data (isolated cardiomyocytes) with telemetry results (whole-organism ECG) to identify systemic vs. cellular effects .

- Computational modeling : Simulate Clofilium’s action potentials using Hodgkin-Huxley models to predict in vivo outcomes from in vitro kinetics .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., species differences, anesthesia protocols) .

Experimental Replication and Reporting Standards

Q. What minimum details should be included in methods sections to ensure reproducibility of this compound studies?

- Methodological Answer :

- Drug preparation : Specify solvent (e.g., DMSO concentration), storage conditions, and batch numbers .

- Voltage protocols : Detail step potentials, durations, and inter-pulse intervals used in electrophysiology .

- Data availability : Deposit raw datasets in public repositories (e.g., Zenodo) and cite accession numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.